2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPALOZKDXABWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627588 | |
| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26858-31-1 | |
| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkyl halide to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Substitutions
Impact of Substituent Position and Functional Groups
- Chlorophenyl Position : The para-chlorophenyl group in 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine enhances steric and electronic interactions with biological targets compared to ortho-substituted analogues (e.g., [4-(2-Chlorophenyl)thiazol-2-yl]methanamine), which exhibit lower selectivity .
- Amine Chain Length : The ethanamine chain (vs. methanamine in other derivatives) improves solubility and may facilitate receptor binding, as seen in histamine H₁ receptor studies .
Antimicrobial and Anticancer Activities
- Antimicrobial: Thiazole derivatives with primary amines, such as 2-Amino-4-(4-chlorophenyl)thiazole, show broad-spectrum activity against bacteria and fungi . The ethanamine chain in the target compound may enhance penetration through microbial membranes.
- Anticancer : Methyl and phenyl substitutions (e.g., 2-(5-Methyl-4-phenylthiazol-2-yl)ethanamine) induce apoptosis in cancer cells by disrupting tubulin polymerization . The para-chlorophenyl group in the target compound could similarly interfere with cellular machinery.
Receptor-Targeting Potential
- Histamine H₁ Receptor: Derivatives like 2-[2-(phenylamino)thiazol-4-yl]ethanamine demonstrate strong H₁ antagonism, suggesting that the ethanamine chain in the target compound may contribute to receptor binding .
- Selectivity: The para-chlorophenyl group minimizes off-target effects compared to analogues with bulkier substituents (e.g., trifluoromethyl), which may bind nonspecifically .
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties
| Property | This compound | N-((2-(Trifluoromethyl)thiazol-4-yl)methyl)ethanamine |
|---|---|---|
| Molecular Weight | 238.74 g/mol (hydrochloride) | 210.23 g/mol |
| Solubility | High (due to hydrochloride salt) | Moderate (soluble in organic solvents) |
| LogP | ~2.1 (predicted) | ~2.8 (enhanced lipophilicity) |
- The hydrochloride form of the target compound improves aqueous solubility, a critical factor for bioavailability compared to non-salt forms of analogues .
Biological Activity
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- cAMP-dependent Protein Kinase Inhibition : This compound acts as a competitive inhibitor of cAMP-dependent protein kinase (PKA), influencing cellular signaling pathways and metabolic processes.
- Influence on Gene Expression : By modulating PKA activity, it alters gene expression patterns, which can lead to significant changes in cellular behavior and metabolism.
- Biochemical Pathways : The compound is involved in multiple biochemical pathways, affecting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
Biological Activities
The compound exhibits a range of biological activities, summarized in the table below:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity in Cancer Models : Research indicated that this compound has significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 0.12 to 2.78 µM, comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Studies have shown that thiazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : The compound shows favorable absorption characteristics with good tissue distribution due to its lipophilicity.
- Metabolism : It undergoes metabolic transformations primarily through liver enzymes, impacting its bioavailability and efficacy.
- Elimination : The compound is eliminated primarily through renal pathways, necessitating further studies on its long-term effects and safety profiles.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, and how can purity be optimized?
A1. The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization of the ethanamine group. For example, analogous compounds like N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide are synthesized via stepwise reactions, including urea linkage formation . Purity optimization employs techniques like recrystallization or chromatography. Continuous flow chemistry can enhance yield and reduce byproducts .
Q. Q2. What analytical techniques are critical for characterizing this compound?
A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using software like SHELXL ) resolves 3D conformation. Thin-Layer Chromatography (TLC) monitors reaction progress, as demonstrated in QSAR studies of similar thiazoles .
Q. Q3. How does the 4-chlorophenyl substitution influence electronic properties?
A3. The electron-withdrawing chloro group stabilizes the thiazole ring via resonance and inductive effects, altering reactivity. This is corroborated by studies on trifluoromethyl-substituted thiazoles, where electron-withdrawing groups enhance biological membrane penetration .
Advanced Research Questions
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
A4. Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. For example, some thiazoles show potent antibacterial activity against Gram-positive strains but not Gram-negative, likely due to outer membrane barriers . Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and stability studies under physiological pH/temperature are recommended .
Q. Q5. How can computational methods predict binding interactions with biological targets?
A5. Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzymes like dihydrofolate reductase (DHFR) or histamine receptors. QSAR studies using TLC-derived parameters (e.g., Rf values) correlate hydrophobicity with H1-antihistamine activity in related compounds . Noncovalent interaction analysis (NCI plots) further maps steric and electronic complementarity .
Q. Q6. What experimental designs are optimal for assessing anticancer mechanisms?
A6. Use multi-omics approaches:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair).
- Proteomics : SILAC labeling to quantify target protein expression changes.
- Metabolomics : LC-MS to track metabolic shifts (e.g., ATP depletion).
For example, thiazole derivatives inhibit dTDP-rhamnose synthesis in Mycobacterium tuberculosis, a mechanism extrapolated via comparative metabolic profiling .
Q. Q7. How do structural modifications (e.g., urea or sulfonamide groups) enhance activity?
A7. Urea groups in analogs like N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide improve hydrogen bonding with targets (e.g., kinases or GPCRs), while sulfonamides enhance solubility and bioavailability . Structure-activity relationship (SAR) studies suggest that bulky substituents (e.g., tert-butyl) increase steric hindrance, reducing off-target effects .
Q. Q8. What are the challenges in scaling up synthesis for in vivo studies?
A8. Key challenges include:
- Byproduct control : Optimize reaction temperature/pH to minimize side reactions.
- Purification : Transition from column chromatography to preparative HPLC.
- Stability : Lyophilization for long-term storage, as hydrochloride salts (e.g., this compound hydrochloride) show improved stability .
Methodological Considerations
Q. Q9. How to validate the compound’s role in modulating biochemical pathways?
A9. Use CRISPR-Cas9 knockouts or siRNA silencing of suspected targets (e.g., histamine receptors or kinases) in cell models. Rescue experiments with exogenous enzyme/substrate can confirm target engagement, as shown in studies of thiazole-based DHFR inhibitors .
Q. Q10. What metrics define "success" in high-throughput screening (HTS) campaigns?
A10. Prioritize compounds with:
- IC50 < 1 µM in primary assays.
- Selectivity index >10 (vs. off-targets).
- ADME compliance : LogP 2–5, aqueous solubility >50 µM.
For example, 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide met these criteria in antibacterial HTS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
